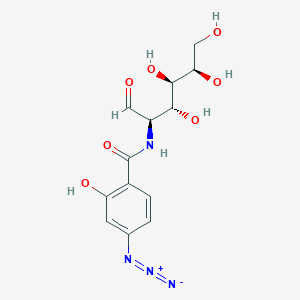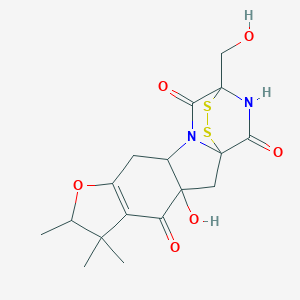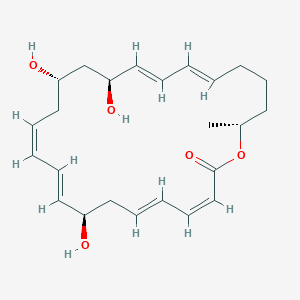
Antibiotic SF 2487 sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic SF 2487 sodium salt is a potent antibiotic that is widely used in scientific research. It is a member of the streptogramin family of antibiotics and is known for its ability to inhibit bacterial protein synthesis.
Mecanismo De Acción
Antibiotic SF 2487 sodium salt works by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 50S subunit of the ribosome and prevents the transfer of amino acids to the growing peptide chain. This leads to the inhibition of bacterial growth and ultimately, cell death.
Biochemical and Physiological Effects:
Antibiotic SF 2487 sodium salt has several biochemical and physiological effects on bacterial cells. It inhibits protein synthesis, which leads to the accumulation of incomplete or misfolded proteins in the cell. This can lead to the activation of stress response pathways and the induction of cell death. Antibiotic SF 2487 sodium salt also disrupts the bacterial cell membrane, which can lead to the leakage of cellular contents and further cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Antibiotic SF 2487 sodium salt has several advantages for lab experiments. It is a potent antibiotic that is effective against a wide range of bacterial species. It is also relatively stable and soluble in water, making it easy to work with in the lab. However, Antibiotic SF 2487 sodium salt has some limitations for lab experiments. It is expensive and can be difficult to obtain in large quantities. It is also toxic to eukaryotic cells, which limits its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on Antibiotic SF 2487 sodium salt. One area of interest is the development of new antibiotics that target the bacterial ribosome. Another area of interest is the study of the structure and function of ribosomes, which could lead to the development of new drugs that target specific aspects of ribosome function. Additionally, there is interest in using Antibiotic SF 2487 sodium salt as a tool to study the microbiome, the collection of microorganisms that live in and on the human body. By studying the effects of Antibiotic SF 2487 sodium salt on the microbiome, researchers can gain insights into the role of specific bacterial species in human health and disease.
Conclusion:
Antibiotic SF 2487 sodium salt is a potent antibiotic that has many applications in scientific research. It is synthesized through a complex chemical process and is widely used to study bacterial protein synthesis. Antibiotic SF 2487 sodium salt works by binding to the bacterial ribosome and inhibiting protein synthesis. It has several advantages for lab experiments but also has some limitations. There are several future directions for research on Antibiotic SF 2487 sodium salt, including the development of new antibiotics and the study of the microbiome.
Métodos De Síntesis
Antibiotic SF 2487 sodium salt is synthesized through a complex chemical process that involves several steps. The first step involves the fermentation of a strain of Streptomyces roseosporus, which produces the antibiotic. The antibiotic is then isolated from the fermentation broth using various purification techniques, including solvent extraction and chromatography. The final step involves the conversion of the antibiotic into its sodium salt form, which is more stable and soluble in water.
Aplicaciones Científicas De Investigación
Antibiotic SF 2487 sodium salt is widely used in scientific research as a tool to study bacterial protein synthesis. It is commonly used in experiments to investigate the mechanism of action of antibiotics and to identify new targets for antibiotic development. Antibiotic SF 2487 sodium salt has also been used to study the structure and function of ribosomes, the cellular organelles responsible for protein synthesis.
Propiedades
Número CAS |
120203-60-3 |
|---|---|
Nombre del producto |
Antibiotic SF 2487 sodium salt |
Fórmula molecular |
C42H64NaO12 |
Peso molecular |
783.9 g/mol |
InChI |
InChI=1S/C42H64O12.Na/c1-9-29(45)32-14-15-33(52-32)42(7)18-24(5)30(54-42)12-10-21(2)39-22(3)11-13-31(53-39)27(19-43)17-26-16-23(4)36(46)28(20-44)34(26)40(50-8)38(48)35-37(47)25(6)51-41(35)49;/h10,17,22-24,26,28-36,39-40,43-46H,6,9,11-16,18-20H2,1-5,7-8H3;/b21-10+,27-17+;/t22-,23+,24+,26+,28-,29+,30-,31+,32-,33+,34+,35?,36+,39+,40-,42-;/m0./s1 |
Clave InChI |
JINRBYOWHJLDLT-FYJCAEPUSA-N |
SMILES isomérico |
CC[C@H]([C@@H]1CC[C@@H](O1)[C@@]2(C[C@H]([C@@H](O2)C/C=C(\C)/[C@@H]3[C@H](CC[C@@H](O3)/C(=C/[C@H]4C[C@H]([C@H]([C@H]([C@@H]4[C@@H](C(=O)C5C(=O)C(=C)OC5=O)OC)CO)O)C)/CO)C)C)C)O.[Na] |
SMILES |
CCC(C1CCC(O1)C2(CC(C(O2)CC=C(C)C3C(CCC(O3)C(=CC4CC(C(C(C4C(C(=O)C5C(=O)C(=C)OC5=O)OC)CO)O)C)CO)C)C)C)O.[Na] |
SMILES canónico |
CCC(C1CCC(O1)C2(CC(C(O2)CC=C(C)C3C(CCC(O3)C(=CC4CC(C(C(C4C(C(=O)C5C(=O)C(=C)OC5=O)OC)CO)O)C)CO)C)C)C)O.[Na] |
Sinónimos |
SF 2487 SF-2487 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)
![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)




![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)



